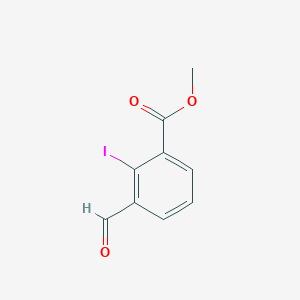
Methyl 3-formyl-2-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-formyl-2-iodobenzoate: is an organic compound with the molecular formula C9H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 of the benzene ring are substituted by iodine and formyl groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-formyl-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-formylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-formyl-2-iodobenzoate can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted by various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Methyl 3-carboxy-2-iodobenzoate.
Reduction: Methyl 3-hydroxymethyl-2-iodobenzoate.
Substitution: Methyl 3-formyl-2-substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-formyl-2-iodobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of iodine-containing organic molecules on biological systems. It may also be used in the development of radiolabeled compounds for imaging studies.
Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.
Wirkmechanismus
The mechanism of action of methyl 3-formyl-2-iodobenzoate involves its reactivity due to the presence of the formyl and iodine substituents. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-iodobenzoate: Similar structure but lacks the formyl group, making it less reactive in certain types of reactions.
Methyl 3-iodobenzoate: Lacks the formyl group, resulting in different reactivity and applications.
Methyl 3-formylbenzoate:
Uniqueness: Methyl 3-formyl-2-iodobenzoate is unique due to the presence of both formyl and iodine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Eigenschaften
CAS-Nummer |
921620-76-0 |
|---|---|
Molekularformel |
C9H7IO3 |
Molekulargewicht |
290.05 g/mol |
IUPAC-Name |
methyl 3-formyl-2-iodobenzoate |
InChI |
InChI=1S/C9H7IO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 |
InChI-Schlüssel |
YWRRPTFKNDANCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


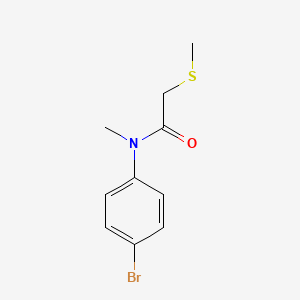

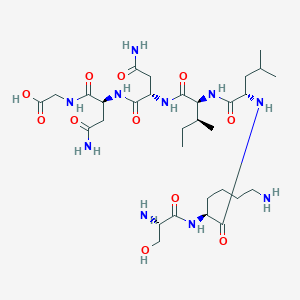
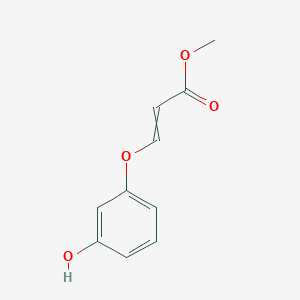

![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)
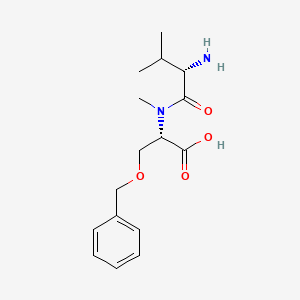
![(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid](/img/structure/B15172881.png)
![(1R,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B15172885.png)
![N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15172903.png)
![1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B15172909.png)

![1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15172918.png)

